Diethyl 2-[[4-[(5,7-diacetamidopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoyl]amino]pentanedioate
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Overview
Description
Diethyl 2-[[4-[(5,7-diacetamidopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoyl]amino]pentanedioate is a complex organic compound with a molecular formula of C29H35N7O7 and a molecular weight of 593.64 . This compound is part of the pyrrolopyrazine derivatives, which are known for their diverse biological activities .
Preparation Methods
The synthesis of diethyl 2-[[4-[(5,7-diacetamidopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoyl]amino]pentanedioate involves multiple steps. One common method includes the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid . The reaction proceeds through a 1,3-dipolar cycloaddition, forming a new heterocyclic core . Industrial production methods often involve optimizing these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Diethyl 2-[[4-[(5,7-diacetamidopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoyl]amino]pentanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and methanol as a solvent . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry . It is used in the development of antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agents . Its unique structure makes it a valuable scaffold for drug discovery and development .
Mechanism of Action
The mechanism of action of diethyl 2-[[4-[(5,7-diacetamidopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoyl]amino]pentanedioate involves its interaction with specific molecular targets and pathways . The compound’s pyrrolopyrazine scaffold allows it to inhibit various kinases, which are crucial in cell signaling pathways . This inhibition can lead to the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
Diethyl 2-[[4-[(5,7-diacetamidopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoyl]amino]pentanedioate is unique due to its specific pyrrolopyrazine structure . Similar compounds include other pyrrolopyrazine derivatives, such as pyrrolo[1,2-a]pyrazine and 5H-pyrrolo[2,3-b]pyrazine . These compounds also exhibit various biological activities, but this compound is particularly noted for its kinase inhibitory properties .
Properties
CAS No. |
30826-46-1 |
---|---|
Molecular Formula |
C29H35N7O7 |
Molecular Weight |
593.6 g/mol |
IUPAC Name |
diethyl 2-[[4-[(5,7-diacetamidopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C29H35N7O7/c1-6-42-25(39)13-12-22(29(41)43-7-2)34-28(40)19-8-10-21(11-9-19)36(5)16-20-15-30-23-14-24(31-17(3)37)35-27(26(23)33-20)32-18(4)38/h8-11,14-15,22H,6-7,12-13,16H2,1-5H3,(H,34,40)(H2,31,32,35,37,38) |
InChI Key |
JZPHAYVCTLUULV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=NC3=C(N=C(C=C3N=C2)NC(=O)C)NC(=O)C |
Origin of Product |
United States |
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